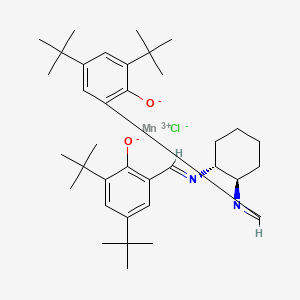

(R,R)-Jacobsen's catalyst

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

138124-32-0 |

|---|---|

分子式 |

C36H54ClMnN2O2- |

分子量 |

637.2 g/mol |

IUPAC 名称 |

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese;chloride |

InChI |

InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |

InChI 键 |

FUUKZEVIXZEIBV-SEILFYAJSA-M |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] |

手性 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Mn] |

规范 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Mn] |

物理描述 |

Dark brown powder; [Sigma-Aldrich MSDS] |

同义词 |

Jacobsen’s Catalyst; Chloro[[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]manganese; (-)-Chloro{(1R,2R)-4,4’,6,6’-tetra-tert-butyl-2,2’-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]dip |

产品来源 |

United States |

Synthetic Strategies for R,r Jacobsen S Catalyst and Its Precursors

Synthesis and Chiral Resolution of (R,R)-1,2-Diaminocyclohexane

The chiral backbone of Jacobsen's catalyst is derived from enantiomerically pure (R,R)-1,2-diaminocyclohexane. The most common starting material is a commercially available and inexpensive racemic mixture of trans-1,2-diaminocyclohexane. researchgate.netwiley.com The critical step is the separation of this mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

The primary method for resolving racemic trans-1,2-diaminocyclohexane is through the formation of diastereomeric salts using a chiral resolving agent. acs.org L-(+)-tartaric acid is widely employed for this purpose to isolate the (R,R)-diamine. wisc.eduscielo.org.co

The process involves dissolving L-(+)-tartaric acid in water, followed by the addition of the racemic trans-1,2-diaminocyclohexane. orgsyn.org This addition is typically exothermic. wisc.educhegg.com The reaction creates a pair of diastereomeric salts: (R,R)-diammoniumcyclohexane L-tartrate and (S,S)-diammoniumcyclohexane L-tartrate. These diastereomers exhibit different physical properties, most importantly, different solubilities. acs.org The (R,R)-diamine L-tartrate salt is significantly less soluble in the reaction medium than its (S,S) counterpart. wisc.edu

To facilitate the selective precipitation of the desired diastereomer, glacial acetic acid is often added to the solution. chegg.comresearchgate.net This induces crystallization, leading to a thick suspension. wisc.edu Cooling the mixture, for instance in an ice bath, further promotes the crystallization process. chemrj.org The solid (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate is then isolated by vacuum filtration. researchgate.netchemrj.org The filter cake is typically washed with cold water and methanol (B129727) to remove soluble impurities. orgsyn.orgresearchgate.net This method is highly efficient, capable of producing the (R,R)-tartrate salt in high yield and with excellent enantiomeric purity. researchgate.net

Table 1: Typical Reagents for Chiral Resolution of 1,2-Diaminocyclohexane

| Reagent | Role | Reference |

| Racemic trans-1,2-diaminocyclohexane | Starting Material | orgsyn.org |

| L-(+)-Tartaric Acid | Chiral Resolving Agent | wisc.eduscielo.org.co |

| Water | Solvent | orgsyn.org |

| Glacial Acetic Acid | Precipitation Inducer | chegg.comresearchgate.net |

Enantiomeric Purity Assessment of the Resolved Diamine

Determining the enantiomeric excess (e.e.) of the resolved (R,R)-1,2-diaminocyclohexane is crucial. A common method involves derivatization followed by high-performance liquid chromatography (HPLC) analysis. orgsyn.org

For this analysis, a sample of the isolated tartrate salt is treated with aqueous sodium hydroxide (B78521) to liberate the free diamine. orgsyn.org The free diamine is then reacted with a derivatizing agent, such as m-toluoyl chloride, to form the corresponding N,N'-bis(m-toluyl) derivative. researchgate.netorgsyn.org The resulting diastereomeric amides can be separated and quantified using HPLC on a chiral stationary phase, such as a Pirkle L-Leucine-DNB column. researchgate.netwiley.com This analytical technique allows for a precise determination of the enantiomeric excess, which is often greater than 98%. orgsyn.org Polarimetry is another technique used to assess optical purity by measuring the specific rotation of the resolved material. acs.orgchemrj.org

Synthesis of the Chiral Salen Ligand

Once the enantiomerically pure diamine has been obtained and its purity confirmed, the next stage is the synthesis of the tetradentate Schiff base ligand, commonly known as a salen ligand.

Condensation with 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

The synthesis of the salen ligand involves the condensation of the (R,R)-1,2-diaminocyclohexane with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. wisc.eduwikipedia.org The process typically begins by liberating the free (R,R)-diamine from its tartrate salt using a base like potassium carbonate in an aqueous solution. orgsyn.org

Ethanol (B145695) is commonly used as the solvent for the subsequent condensation reaction. orgsyn.orgchegg.com A solution of 3,5-di-tert-butylsalicylaldehyde in ethanol is added to the diamine solution, and the mixture is heated to reflux. orgsyn.orgchegg.com The reaction forms the (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand, which precipitates from the solution upon cooling as a distinctively colored solid. The product is then collected by filtration. The high-yielding formation of this ligand is a critical step towards the final catalyst. researchgate.net

Formation of the (R,R)-Jacobsen Manganese(III) Complex

The final step in the synthesis is the introduction of the manganese metal center to the chiral salen ligand.

Metalation Procedures

The metalation is achieved by reacting the prepared salen ligand with a manganese(II) salt, typically manganese(II) acetate (B1210297) tetrahydrate. scielo.org.coredalyc.orgresearchgate.net This reaction is carried out in a suitable solvent, often ethanol. The resulting manganese(II) complex is then oxidized in situ to the active manganese(III) state. wikipedia.org This oxidation can be conveniently accomplished by bubbling air through the reaction mixture. wikipedia.orgresearchgate.net

To complete the synthesis, a source of chloride ions, such as lithium chloride, is added to the solution. scielo.org.cowikipedia.orgresearchgate.net This results in the formation of the final product, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, which is isolated as a dark brown solid. wikipedia.org

Table 2: Key Steps in Jacobsen's Catalyst Synthesis

| Step | Precursor(s) | Key Reagent(s) | Product | Reference |

| Resolution | Racemic trans-1,2-diaminocyclohexane | L-(+)-Tartaric Acid | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | wisc.eduscielo.org.co |

| Ligand Synthesis | (R,R)-1,2-diaminocyclohexane, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Potassium Carbonate, Ethanol | (R,R)-Salen Ligand | orgsyn.orgchegg.com |

| Metalation | (R,R)-Salen Ligand | Manganese(II) Acetate, Air, Lithium Chloride | (R,R)-Jacobsen's Catalyst | scielo.org.cowikipedia.orgresearchgate.net |

Oxidation State Control during Complexation

The successful synthesis of this compound, formally named (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, hinges on the precise formation of a manganese(III) complex. wikipedia.org The process typically starts with a manganese(II) precursor, necessitating a carefully controlled oxidation step to achieve the desired +3 oxidation state for the central metal ion. mdpi.com This control is critical as the Mn(III) state is essential for the catalyst's subsequent activity in asymmetric epoxidation reactions. scielo.org.mx

The most common and efficient method for this transformation involves the reaction of the pre-formed chiral salen ligand, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, with a manganese(II) salt, typically manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O), in an alcoholic solvent like absolute ethanol. wisc.eduacs.org The oxidation of the manganese center from Mn(II) to Mn(III) is accomplished using a mild and readily available oxidant: atmospheric oxygen. wikipedia.orgwisc.edu

In a typical laboratory procedure, the salen ligand is dissolved in ethanol and heated to reflux. wisc.edu Solid manganese(II) acetate is then added to the solution. wisc.edu To facilitate the oxidation, air is bubbled slowly through the refluxing reaction mixture for approximately one hour. wisc.edu During this process, the color of the solution characteristically changes from orange to a dark brown, providing a visual indication that the oxidation of the manganese(II) species to the manganese(III) complex is proceeding. oup.com

Following the air-oxidation step, the manganese(III) complex is often converted to its chloride salt for stability and ease of isolation. This is achieved by adding a source of chloride ions, such as lithium chloride, to the reaction mixture. wikipedia.orgwisc.edu The final this compound is then isolated from the solution as a solid. wisc.edu The stability of salen-type ligands allows them to stabilize manganese in various oxidation states, but it is this specific air-oxidation protocol that reliably yields the desired Mn(III) center for the target catalyst. mdpi.comresearchgate.net

The key parameters and components involved in controlling the manganese oxidation state during the complexation are summarized in the table below.

Table 1: Reagents and Conditions for Oxidation State Control

| Component | Formula/Type | Role in Synthesis | Reference |

|---|---|---|---|

| Manganese(II) Acetate Tetrahydrate | Mn(OAc)₂·4H₂O | Source of the central metal ion in the +2 oxidation state. | wikipedia.orgwisc.edu |

| (R,R)-Salen Ligand | C₃₆H₅₄N₂O₂ | Forms a stable tetradentate complex with the manganese ion. | wikipedia.orgwisc.edu |

| Ethanol | C₂H₅OH | Solvent for the reaction, allowing dissolution of reactants at reflux. | wisc.edu |

| Air | O₂ | Mild oxidant that converts Mn(II) to the target Mn(III) state. | wikipedia.orgmdpi.comwisc.edu |

| Heat | Reflux Temperature | Provides the necessary activation energy for the complexation and oxidation. | wisc.edu |

Mechanistic Framework of Asymmetric Induction by R,r Jacobsen S Catalytic Action

Proposed Catalytic Cycles in Oxidative Transformations

The catalytic cycle of Jacobsen's catalyst is initiated by the oxidation of the stable manganese(III) precatalyst to a highly reactive manganese(V)-oxo species, which serves as the active oxidant. wikipedia.orgmdpi.comnumberanalytics.com This is followed by the transfer of the oxygen atom to the alkene substrate, regenerating the Mn(III) complex for subsequent cycles. wikipedia.org

The generally accepted active oxidant in the Jacobsen epoxidation is a high-valent manganese(V)-oxo (Mn(V)=O) species. wikipedia.orgacs.org This transient intermediate is formed from the manganese(III)-salen complex upon reaction with a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaClO) or iodosylbenzene (PhIO). wikipedia.org While other oxidants have been explored, NaClO remains a common and cost-effective choice. wikipedia.org The formation of the Mn(V)=O species is considered the turnover-limiting step in the catalytic cycle. nih.gov

Theoretical studies, including density functional theory (DFT), have been employed to investigate the electronic structure of this active species. acs.orgacs.org The Mn(V) center, with a d² electron configuration, can exist in either a triplet or a singlet ground state. researchgate.net The nature of the axial ligand and the conformation of the salen ligand can influence the electronic state and reactivity of the Mn(V)=O species. researchgate.netresearchgate.net Some studies have also identified manganese(IV)-oxo species as potential intermediates in the catalytic cycle, particularly when using oxidants like m-chloroperoxybenzoic acid (m-CPBA). nih.gov

The mechanism of oxygen atom transfer from the manganese-oxo species to the alkene has been a subject of considerable discussion, with several pathways proposed, including concerted, stepwise radical, and metallaoxetane-mediated routes. wikipedia.orgacs.orgpitt.edu

The nature of the substrate plays a significant role in determining the operative pathway. wikipedia.org For conjugated alkenes, a stepwise mechanism involving a radical intermediate is widely supported. wikipedia.orgmdpi.com This pathway is favored because the conjugated system can stabilize the radical intermediate. wikipedia.org Evidence for radical intermediates includes the formation of mixed epoxide products when conjugated dienes are used as substrates. wikipedia.org

Conversely, for non-conjugated alkenes, a concerted mechanism, where the two C-O bonds of the epoxide are formed in a single, albeit asynchronous, step, has been proposed. acs.orgwikipedia.orgnumberanalytics.com This pathway avoids the formation of a less stable radical intermediate. wikipedia.org However, some studies suggest that even for non-conjugated alkenes, a dynamically stepwise mechanism involving a very short-lived radical intermediate may be at play. acs.org A metallaoxetane intermediate has also been considered, supported by some theoretical calculations and experimental observations with related catalysts. pitt.eduorganic-chemistry.org

A multichannel mechanism combining both concerted (singlet spin state) and stepwise radical (triplet and quintet spin states) pathways has also been proposed, with the relative contribution of each channel influenced by the electronic properties of the catalyst and substrate. acs.org

Stereochemical Control and Enantioselectivity Determinants

The high enantioselectivity of the (R,R)-Jacobsen's catalyst is a result of the chiral environment created by the C₂-symmetric salen ligand, which effectively dictates the trajectory of the incoming alkene substrate. wikipedia.orgontosight.aiontosight.ai

The prevailing model for substrate approach involves a "side-on" perpendicular orientation of the alkene relative to the Mn=O bond. wikipedia.org This geometry allows for optimal orbital overlap for the oxygen transfer. wikipedia.org The bulky tert-butyl groups on the salicylidene rings of the ligand play a crucial role in directing the substrate's approach. wikipedia.org They create a chiral pocket that sterically disfavors one of the two possible prochiral faces of the alkene from approaching the active site, thereby leading to the selective formation of one enantiomer of the epoxide.

Two main models have been proposed to rationalize the direction of this approach: one by Jacobsen and another by Katsuki. organic-chemistry.orgmdpi.com Jacobsen's model suggests that the substrate approaches over the chiral diamine backbone of the ligand. mdpi.com Transition state modeling has been instrumental in understanding these interactions. acs.org Corey and co-workers proposed a model where the facial selectivity is governed by a combination of electrostatic and steric factors, proceeding through a two-step pathway with a carbocationic intermediate. acs.orgresearchgate.netnih.gov This model accurately predicts the stereochemical outcome for many substrates, particularly the higher enantioselectivity observed for cis-alkenes compared to trans-alkenes. researchgate.net The canted, or non-planar, geometry of the Mn(V)-salen complex is a key feature of this model, positioning one of the ortho tert-butyl groups to sterically guide the incoming olefin. nih.gov

The electronic properties of the substituents on the salen ligand can modulate the enantioselectivity of the epoxidation. acs.org The introduction of electron-donating groups, such as O-alkyl groups, at the para-position of the phenolic hydroxyl group of the salen ligand has been shown to enhance enantioselectivity. acs.org Conversely, electron-withdrawing groups, like a nitro group, in the same position tend to decrease enantioselectivity. acs.org

This electronic tuning can be rationalized by its effect on the reactivity of the Mn(V)=O species and the stability of the transition state. Electron-donating groups can increase the electron density on the salen ligand's phenoxy oxygens, which can, in turn, enhance the electrostatic attraction that helps orient the substrate and stabilize any developing positive charge in an asynchronous, stepwise transition state. acs.orgresearchgate.net Theoretical studies have indicated that the salen ligand can act as a "charge reservoir" for the manganese center. researchgate.netresearchgate.net

Axial ligands, which coordinate to the manganese center trans to the oxo group, can have a significant impact on the catalyst's activity and enantioselectivity. acs.orgacs.orgresearchgate.net The addition of donor ligands, such as pyridine (B92270) N-oxides, often leads to an enhancement in enantioselectivity and reaction rate. acs.orgpitt.eduorganic-chemistry.org

These axial ligands can play multiple roles. They can stabilize the active Mn(V)=O species. researchgate.net In biphasic systems using aqueous sodium hypochlorite, certain axial ligands can act as phase-transfer agents, transporting the oxidant into the organic phase where the reaction occurs, thereby increasing the reaction rate. nih.gov

Structurally, axial ligands can influence the conformation of the entire manganese-salen complex. researchgate.netacs.org X-ray crystallography and circular dichroism studies have shown that the choice of axial ligand can induce a greater chiral distortion in the salen ligand framework, amplifying the inherent chirality of the diamine backbone. acs.org This distortion can lead to a more effective chiral pocket, enhancing the steric differentiation between the two faces of the approaching alkene. acs.org Theoretical studies also suggest that the axial ligand affects the hybridization of the valence orbitals of the manganese atom and influences the energy required for the formation of the oxo-manganese species. acs.orgnih.gov

Applications of R,r Jacobsen S Catalyst in Advanced Asymmetric Organic Synthesis

Asymmetric Epoxidation of Unfunctionalized Olefins

The Jacobsen-Katsuki epoxidation is a pivotal reaction that facilitates the enantioselective formation of epoxides from unfunctionalized olefins using a chiral manganese-salen catalyst. organic-chemistry.orgopenochem.org This method is particularly effective for prochiral alkenes, transforming them into valuable chiral epoxides. wikipedia.org The stereoselectivity of the reaction is derived from the C₂-symmetric ligand of the catalyst, which creates a chiral environment around the manganese center. wikipedia.orgopenochem.org The active oxidant is generally considered to be a manganese(V)-oxo species, which is generated from the Mn(III) complex by a terminal oxidant. wikipedia.orgorganic-chemistry.org

The (R,R)-Jacobsen's catalyst demonstrates exceptional efficacy and enantioselectivity with specific types of olefins. Cis-1,2-disubstituted alkenes are particularly good substrates, often yielding epoxides with nearly 100% enantiomeric excess (ee). wikipedia.org The catalyst's structure allows for a favorable "side-on" approach of the cis-olefin, minimizing steric hindrance and leading to high stereochemical control. d-nb.info

Conjugated olefins, such as those where the double bond is connected to an aromatic ring or another double bond (dienes), are also epoxidized with high enantioselectivity. wikipedia.orgorganic-chemistry.org Research indicates that the enantioselectivity for conjugated dienes is significantly higher than for their non-conjugated counterparts. wikipedia.org Good substrates include conjugated cis-olefins where the substituents are aryl, alkenyl, or alkynyl groups. organic-chemistry.org For example, using the this compound, (Z)-1,2-dihydronaphthalene can be converted to the corresponding (1S,2R)-epoxide with high enantiopurity. redalyc.org

| Olefin Substrate | Catalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| cis-β-Methylstyrene | This compound | (1R,2S)-(-)-1-phenyl-1,2-epoxypropane | 92% | wisc.edu |

| 1,2-Dihydronaphthalene | This compound | (1S,2R)-1,2-Dihydronaphthalene oxide | >98% | redalyc.org |

| cis-Stilbene | This compound | (1R,2S)-cis-Stilbene oxide | 86% | wisc.edu |

The Jacobsen epoxidation is highly effective for a range of unfunctionalized olefins bearing both alkyl and aryl substituents. wikipedia.orgopenochem.org This broad substrate scope, which does not require a directing group like an allylic alcohol, is a key advantage over other methods like the Sharpless epoxidation. wikipedia.orgwikipedia.org Both alkyl- and aryl-substituted olefins can be converted to their corresponding epoxides with high levels of enantioselectivity. wisc.edu

While cis-disubstituted and certain trisubstituted alkenes are excellent substrates, trans-1,2-disubstituted alkenes have been found to be poor substrates for Jacobsen's manganese-based catalysts, reacting much slower and with lower enantioselectivity. wikipedia.orgorganic-chemistry.org This is attributed to unfavorable steric interactions between the trans-substituent and the plane of the salen ligand during the required approach to the metal-oxo active species. d-nb.info

The choice of terminal oxidant is crucial for the success of the Jacobsen epoxidation. The oxidant's role is to generate the active high-valent manganese-oxo species from the Mn(III) precursor. wikipedia.org A variety of oxidants have been successfully employed.

Sodium hypochlorite (B82951) (NaClO): Commercial bleach is a commonly used, inexpensive, and effective stoichiometric oxidant for this reaction. wikipedia.orgipb.pt It has been widely applied in numerous epoxidations catalyzed by Jacobsen's catalyst. researchgate.net

m-Chloroperbenzoic Acid (m-CPBA): This peracid is another effective oxidant. ipb.pt It has been used, for instance, in the epoxidation of styrene (B11656) with derivatives of the Jacobsen catalyst at low temperatures to enhance selectivity. wikipedia.org

Dimethyldioxirane (B1199080) (DMD): Generated in situ from potassium peroxymonosulfate (B1194676) (Oxone®) and acetone (B3395972), DMD has been shown to be a highly effective oxygen source. redalyc.orgipb.pt Its use can improve the catalyst's resistance to oxidative degradation, which can be an issue with other oxidants like NaClO and m-CPBA. scielo.org.coresearchgate.net

Iodosylbenzene (PhIO): This was one of the first oxidants used with manganese-salen complexes and remains a viable, albeit more expensive, option. ipb.pt

The addition of a co-catalyst, such as a pyridine (B92270) N-oxide derivative, can sometimes be beneficial, improving the reaction rate, yield, and enantioselectivity. organic-chemistry.org

Hydrolytic Kinetic Resolution (HKR) of Racemic Epoxides

Beyond asymmetric epoxidation, a cobalt-based analogue of the Jacobsen's catalyst, specifically (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), is exceptionally effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides. unipd.itsigmaaldrich.comacs.org This process separates the two enantiomers of a racemic epoxide by selectively hydrolyzing one of them to a 1,2-diol, leaving the other, unreacted epoxide in high enantiomeric purity. unipd.itacs.orgresearchgate.net The method is highly practical as it uses water as the reagent, requires no added solvent, and employs low loadings of a recyclable catalyst. researchgate.netharvard.edu

The HKR process, catalyzed by the chiral (salen)Co(III) complex (generated in situ from the Co(II) precursor), provides simultaneous access to two valuable, highly enantioenriched products from an inexpensive racemic starting material: the unreacted epoxide and the corresponding 1,2-diol. unipd.itacs.org For example, using the (R,R)-catalyst, a racemic mixture of a terminal epoxide can be resolved to yield the (S)-epoxide and the (R)-1,2-diol. The reaction is stopped at approximately 50% conversion to achieve the maximum theoretical yield for both products. wikipedia.org This method has been successfully applied on a large scale to produce key chiral building blocks. wikipedia.orgresearchgate.net

The HKR displays remarkable efficiency and an exceptionally broad substrate scope. unipd.itacs.org The reaction proceeds with high selectivity for a wide array of terminal epoxides with diverse steric and electronic properties, including aliphatic and aromatic substrates. unipd.itsigmaaldrich.com Catalyst loadings are typically low, ranging from 0.2 to 2.0 mol%. unipd.itacs.org

The efficiency of the resolution is often quantified by the selectivity factor (k_rel), which is the ratio of the rate constants for the reaction of the two enantiomers. For the HKR, these values frequently exceed 50, and in many cases are over 200, indicating a very high degree of discrimination between the enantiomers. unipd.itacs.org This high selectivity allows for the recovery of the unreacted epoxide in essentially enantiopure form (>99% ee). unipd.itacs.org The process is effective for substrates like propylene (B89431) oxide, styrene oxide, and epichlorohydrin. sigmaaldrich.com Furthermore, research into oligomeric (salen)Co catalysts has shown that these multimeric systems can exhibit even greater reactivity and broader substrate scope compared to their monomeric counterparts, a finding attributed to a cooperative bimetallic mechanism. harvard.edunih.gov

| Racemic Epoxide | Catalyst Loading (mol%) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) | 1,2-Diol Yield (%) | 1,2-Diol ee (%) | Reference |

| Propylene Oxide | 0.2 | 43 | >99 | 49 | 98 | unipd.it |

| Styrene Oxide | 0.8 | 42 | >99 | 46 | 97 | unipd.it |

| Epichlorohydrin | 0.2 | 44 | >99 | 51 | 97 | unipd.it |

| 1,2-Epoxybutane | 0.4 | 43 | >99 | 48 | 98 | unipd.it |

| Glycidyl Butyrate | 0.2 | 42 | >99 | 48 | 98 | unipd.it |

Asymmetric Ring-Opening Reactions with Diverse Nucleophiles

The this compound and its analogues have proven to be highly effective in promoting the asymmetric ring-opening (ARO) of epoxides with a variety of nucleophiles. This method provides a powerful tool for the synthesis of enantiomerically enriched vicinal difunctionalized compounds, which are valuable building blocks in organic synthesis. The use of chiral Lewis acids, such as metal-salen complexes, significantly enhances both the reactivity and the enantioselectivity of these reactions. mdpi.com

The enantioselective ring-opening of meso-epoxides with azide (B81097) nucleophiles, such as trimethylsilyl (B98337) azide (TMSN₃), is a particularly important transformation as the resulting azido (B1232118) alcohols can be readily converted into valuable vicinal amino alcohols with high optical purity. mdpi.comresearchgate.net Pioneering work by Jacobsen and his research team using chiral Cr(III)-salen complexes for the azidolysis of meso-epoxides has provided significant insights into the development of ARO catalysts. mdpi.comresearchgate.net The proposed mechanism for the ARO of cyclopentene (B43876) oxide with TMSN₃ catalyzed by Cr-salen complexes involves the cooperative activation of both the epoxide and the azide by two different metal centers. mdpi.comresearchgate.net

The versatility of Jacobsen's catalyst extends to the use of other nucleophiles. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides can be achieved using a mixture of macrocyclic oligosalen complexes, yielding diols with high enantiomeric excess. mdpi.com For example, the asymmetric hydrolysis of cyclohexene (B86901) oxide catalyzed by a cyclic oligomeric Co-salen complex afforded trans-1,2-cyclohexanediol (B13532) in 98% yield and 94% enantiomeric excess. mdpi.com Furthermore, this compound is instrumental in producing pharmaceutically important single-enantiomer amino alcohols from the corresponding chiral epoxides through acid or base-catalyzed ring-opening reactions. synthesiswithcatalysts.com

Table 1: Asymmetric Ring-Opening Reactions Catalyzed by this compound and Analogues

| Epoxide Substrate | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) |

| Cyclohexene oxide | H₂O | Cyclic oligomeric Co-salen | trans-1,2-Cyclohexanediol | 98 | 94 |

| meso-Epoxides | TMSN₃ | Cr(III)-salen complexes | Vicinal azido alcohols | High | High |

| Epichlorohydrin | H₂O | (R,R)- and (S,S)-salen complexes | (S)-3-chloropropane-1,2-diol | 41 (overall) | >99 |

Other Enantioselective Transformations Mediated by (R,R)-Salen-Manganese Complexes (e.g., Conjugate Additions, Aziridination)

The utility of this compound and related salen-manganese complexes extends beyond epoxidation and ring-opening reactions to other important enantioselective transformations, including conjugate additions and aziridinations. The modular nature of the salen ligand allows for structural modifications to fine-tune the catalyst's reactivity for a range of applications. wikipedia.org

In the realm of conjugate additions, chiral 1,2-diamino compounds, the backbone of the Jacobsen's catalyst ligand, have been employed to catalyze the addition of nitroalkanes to enones. rsc.org The stereochemistry of the diamine dictates the enantiofacial preference of the nucleophilic attack. For instance, a catalyst incorporating the (R,R)-cyclohexyldiamino unit directs the addition of nitromethane (B149229) to cyclohexenone to yield one enantiomer of the product, while the (S,S)-diamine leads to the formation of the opposite enantiomer. rsc.org This is consistent with the formation of an iminium ion intermediate. rsc.org

Asymmetric aziridination, the synthesis of chiral three-membered rings containing a nitrogen atom, is another area where salen-type catalysts have made a significant impact. Chiral aziridines are valuable synthetic intermediates. nih.govnih.gov While early work focused on copper and rhodium catalysts, ruthenium-Schiff base complexes have also been shown to be effective for the enantioselective aziridination of alkenes. princeton.educore.ac.uk Jacobsen and his group developed a di-imine ligand system for the copper-catalyzed aziridination of cis-olefins. princeton.edu For example, the reaction of cis-methylstyrene with a nitrene source in the presence of a copper catalyst bearing a Jacobsen-type ligand afforded the corresponding aziridine (B145994) with 79% yield and 67% enantiomeric excess. princeton.edu The proposed mechanism for this transformation involves the formation of a metal-nitrene species which then reacts with the alkene. princeton.edu

Table 2: Enantioselective Aziridination of Olefins

| Olefin | Catalyst System | Product | Yield (%) | ee (%) |

| cis-Methylstyrene | (Diimine)copper complex | Aziridine | 79 | 67 |

| Styrene | (Diimine)copper complex | Aziridine | 79 | 66 |

Biomimetic Oxidations and Cytochrome P450 Models

This compound and related manganese-salen complexes serve as effective biomimetic models for cytochrome P450 (CYP) enzymes. rsc.orgnih.gov CYPs are a superfamily of heme-containing monooxygenase enzymes responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds in living organisms. rsc.orgnih.gov The development of synthetic catalysts that mimic the function of CYPs is of great interest for understanding metabolic pathways and for developing novel synthetic methodologies. rsc.orgrsc.org

Jacobsen's catalyst, in the presence of an oxygen donor, can replicate various reactions catalyzed by CYP450 enzymes, such as oxidation and oxygenation. nih.gov The active oxidant in these systems is believed to be a high-valent manganese-oxo species (MnV(O)-salen), which is analogous to the iron(IV)-oxo porphyrin intermediate in the catalytic cycle of P450. rsc.orgnih.gov The choice of oxidant, such as iodosylbenzene (PhIO), meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂), can influence the efficiency of the reaction. nih.gov

A notable application of this biomimetic approach is the study of drug metabolism. For example, the Jacobsen catalyst has been used as a P450 model to investigate the oxidation of monensin (B1676710) A, an ionophore antibiotic. nih.gov The in vitro oxidation of monensin A with the Jacobsen catalyst yielded two main products, 3-O-demethyl monensin A and 12-hydroxy monensin A, which are the same metabolites observed in in vivo studies. nih.gov This demonstrates the potential of using this biomimetic model to generate drug metabolites for further biological and toxicological evaluation. nih.gov

Furthermore, studies have explored the use of Jacobsen's catalyst supported on materials like DEAE-cellulose to create heterogeneous P450-bioinspired catalysts. rsc.orgresearchgate.net These supported catalysts have shown promising results in the oxidation of substrates like rhodamine B, with the catalytic activity being dependent on the oxidant and solvent system. rsc.orgresearchgate.net The mechanism of these supported systems may involve either a Mn(V)-oxo species or a Mn(III)-hydroperoxo intermediate. rsc.org

Table 3: Biomimetic Oxidation of Monensin A using this compound

| Oxidant | Monensin A Conversion (%) |

| PhIO | 36 |

| m-CPBA | 27 |

| H₂O₂ | 26 |

| t-BOOH | 14 |

Evolutionary Design and Immobilization Strategies for R,r Jacobsen S Catalyst

Homogeneous Catalyst Modifications for Enhanced Performance

Modifications to the parent (R,R)-Jacobsen's catalyst in a homogeneous phase have been explored to improve its solubility in different solvent systems, enhance its stability, and facilitate its recovery and reuse. These strategies primarily involve derivatization of the salen ligand and the creation of larger, more complex catalyst architectures.

Derivatization to Influence Solubility and Reusability

The solubility and reusability of Jacobsen's catalyst can be tuned by introducing specific functional groups to the salen ligand. These modifications can alter the catalyst's interaction with the solvent, making it more soluble in a wider range of media or allowing for its precipitation and recovery after the reaction.

One approach involves the introduction of polar or charged groups to enhance solubility in polar or aqueous environments. Conversely, appending long alkyl chains can increase solubility in non-polar organic solvents. These modifications can also create "phase-tagged" catalysts that are soluble under reaction conditions but can be easily separated by extraction into a different phase post-reaction, thereby improving reusability.

Detailed research findings have shown that electronic tuning of the catalyst by altering substituents on the salen ligand can dramatically influence enantioselectivity. harvard.edu This is attributed to changes in the position of the enantioselectivity-determining transition structure along the reaction coordinate. harvard.edu

Multimeric and Oligomeric Catalyst Architectures

A significant advancement in the design of homogeneous Jacobsen's catalysts has been the development of multimeric and oligomeric structures. These architectures involve linking multiple salen units together, either covalently or through non-covalent interactions, to create larger, more complex catalytic systems.

Kinetic and structural studies have revealed that many reactions catalyzed by salen complexes involve cooperative mechanisms where multiple metal-salen units work in concert. harvard.edu Based on this understanding, covalently linked multimeric and cyclic oligomeric catalysts have been designed to enforce this cooperative reactivity. harvard.edu These oligomeric (salen)Co catalysts, for example, have demonstrated orders-of-magnitude faster reaction rates, a broader substrate scope, and higher enantioselectivity compared to their monomeric counterparts. harvard.edunih.gov This strategy has led to the development of highly active catalysts for various asymmetric transformations, including the hydrolytic kinetic resolution of terminal epoxides. nih.gov

For instance, an oligomeric (salen)Co catalyst has been shown to be highly effective in the asymmetric ring-opening of epoxides. lookchem.com These catalysts operate through a second-order mechanism and exhibit significantly higher enantioselectivity than the corresponding monomeric versions. lookchem.com

Heterogeneous Catalyst Systems and Supports

Covalent Anchoring to Inorganic Matrices (e.g., Silica (B1680970), Mesoporous Materials)

Inorganic materials like silica and mesoporous materials are popular supports due to their high thermal and mechanical stability. scielo.org.cod-nb.info Covalent anchoring involves the formation of a strong chemical bond between the catalyst and the support, which helps to prevent leaching of the catalyst into the reaction medium. researchgate.net

A common method involves functionalizing the silica surface with reactive groups, such as amino groups, which can then be used to covalently attach the salen ligand or the pre-formed catalyst. For example, silica can be treated with 3-aminopropyltriethoxysilane (B1664141) (3-APTES) to introduce amino functionalities that can then be linked to the catalyst. scielo.org.coredalyc.org Mesoporous materials like MCM-41, with their large surface area and uniform pore structure, provide an ideal environment for catalyst immobilization, potentially enhancing catalytic activity and selectivity. d-nb.info Research has demonstrated the successful covalent immobilization of Jacobsen's catalyst onto mesoporous phenolic resin, resulting in a highly enantioselective and stable catalyst for asymmetric epoxidation. researchgate.net

| Support Material | Immobilization Method | Key Findings | Reference |

| Silica (non-mesoporous) | Covalent anchoring via 3-APTES | Successful immobilization confirmed by various characterization techniques. The catalyst was reusable for several cycles with maintained selectivity. | scielo.org.coredalyc.org |

| Mesoporous Phenolic Resin | Direct covalent immobilization | Resulted in a catalyst with good activity and excellent enantioselectivity in the asymmetric epoxidation of 1,2-dialin. The catalyst was reusable and non-leaching. | researchgate.net |

| Mesoporous Silica (MCM-41) | Covalent bonding of the ligand to a linker | Anchoring of the catalyst inside the mesopores was confirmed. | d-nb.info |

Non-Covalent Immobilization Approaches

Non-covalent immobilization offers a simpler alternative to covalent anchoring, avoiding the often complex synthetic modifications required for the latter. These methods rely on weaker interactions such as electrostatic forces, hydrogen bonding, or van der Waals forces to adsorb the catalyst onto the support.

One strategy involves the use of ion-pair interactions. For example, sulfonic acid-functionalized mesoporous silica has been used to immobilize Co-salen complexes through the formation of ionic pairs. academie-sciences.fr Another approach is the entrapment of the catalyst within the pores of a support material like a zeolite or an alumina (B75360) matrix. researchgate.netresearchgate.net For instance, Jacobsen's catalyst has been encapsulated in an alumina matrix via a non-hydrolytic sol-gel process, leading to a more active catalyst that is protected from deactivation. researchgate.net

| Support Material | Immobilization Method | Key Findings | Reference |

| Sulfonic acid-functionalized SBA-16 mesoporous silica | Ion-pair formation | Stable linkage of Co-salen complexes was achieved. | academie-sciences.fr |

| Zeolite Y | Entrapment within supercages | The immobilized catalyst showed activity similar to the homogeneous catalyst. | researchgate.net |

| Alumina | Entrapment via non-hydrolytic sol-gel process | The encapsulated catalyst was more active and protected from degradation. | researchgate.net |

Functionalized Polymeric and Composite Supports

Organic polymers and composite materials offer a versatile platform for catalyst immobilization due to the ease with which their properties can be tuned. Both soluble and insoluble polymers have been employed as supports for Jacobsen's catalyst.

Soluble polymer supports are advantageous because modern controlled polymerization techniques allow for precise control over the polymer architecture, including the density and placement of catalyst sites. acs.org This fine-tuning can lead to supported catalysts with activity and selectivity that surpass their non-supported counterparts. acs.org Insoluble, cross-linked polymers have also been used, though early attempts with macroporous polymers sometimes yielded disappointing results in terms of enantioselectivity. sciencemadness.org

Composite materials, such as organic polymer/inorganic zirconium hydrogen phosphate (B84403) functionalized with 3-aminopropyltrimethoxysilane, have also been developed as supports. semanticscholar.orgmdpi.com These materials have been shown to effectively support chiral Mn(III) salen complexes, leading to catalysts that can be recycled multiple times with minimal loss of activity. semanticscholar.org

| Support Material | Immobilization Method | Key Findings | Reference |

| Macroporous polymer (EGDMA copolymer) | Copolymerization of a salen monomer | Provided adequate chemical yields but disappointing enantioselectivity in some cases. | sciencemadness.org |

| Organic polymer/inorganic zirconium hydrogen phosphate composite | Covalent attachment via a silane (B1218182) linker | The supported catalyst was effective for epoxidation and could be recycled multiple times. | semanticscholar.orgmdpi.com |

High-Throughput Synthesis and Combinatorial Approaches in Catalyst Optimization

The optimization of this compound has been significantly accelerated by the adoption of high-throughput synthesis and combinatorial chemistry. cmu.educore.ac.uk These strategies enable the rapid generation and screening of large libraries of catalyst analogues, allowing for a systematic exploration of the vast chemical space surrounding the parent catalyst structure. researchgate.net This approach has proven instrumental in fine-tuning the catalyst's properties for specific applications and in discovering novel catalysts with improved activity and enantioselectivity. cmu.edursc.org

The core principle of combinatorial catalyst optimization lies in the parallel synthesis of a multitude of structurally related catalysts, followed by high-throughput screening to identify the most promising candidates. cmu.eduresearchgate.net For salen-type catalysts like Jacobsen's, this typically involves the systematic variation of three key components: the diamine backbone, the salicylaldehyde (B1680747) moiety, and the central metal ion. google.comresearchgate.net

Library Design and Synthesis:

The construction of catalyst libraries is often facilitated by solid-phase organic synthesis, where the ligand or catalyst is attached to a polymer support. cmu.edu This methodology simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. Both soluble and insoluble polymer supports have been employed in the synthesis of this compound analogues. scripps.edu

A typical combinatorial approach involves the following steps:

Diamine Backbone Diversity: A variety of chiral diamines with different steric and electronic properties can be incorporated to modify the chiral environment of the catalytic center.

Salicylaldehyde Modification: The aromatic rings of the salicylaldehyde can be functionalized with a wide range of substituents to tune the electronic properties and steric bulk of the ligand. google.com

Metal Ion Variation: While manganese is the most common metal in Jacobsen's catalyst, other transition metals can be introduced to explore different catalytic activities. google.com

High-Throughput Screening:

Once a library of catalysts has been synthesized, it must be screened for catalytic performance. A number of high-throughput screening techniques have been developed for this purpose, including: mpg.de

Colorimetric Assays: These assays utilize a color change to indicate the progress of a reaction, allowing for rapid visual assessment of catalyst activity. cmu.edu

Fluorescence-Based Assays: Similar to colorimetric assays, these methods rely on a change in fluorescence to monitor reaction progress and can offer higher sensitivity. mpg.de

Mass Spectrometry: This technique can be used to directly analyze the products of a reaction, providing information on both conversion and enantioselectivity. researchgate.net

Infrared Thermography: For exothermic reactions, the heat generated can be measured to determine the reaction rate and thus the catalyst's activity. mpg.de

Research Findings from Combinatorial Approaches:

Combinatorial studies have yielded significant insights into the structure-activity relationships of this compound and its analogues. For instance, research has shown that the electronic properties of the salicylaldehyde substituents can have a profound impact on the catalyst's enantioselectivity. acs.org Furthermore, the steric bulk of the diamine backbone has been found to be a critical factor in controlling the stereochemical outcome of the epoxidation reaction.

One notable study involved the generation of a library of 5760 resin-bound metal-ligand complexes to identify new catalysts for the epoxidation of olefins using hydrogen peroxide as the oxidant. researchgate.net This high-throughput screening approach successfully identified iron-based complexes that could effectively catalyze the epoxidation reaction. researchgate.net

Another example is the use of a parallel synthesis approach to create libraries of polymer-supported Co(salen) complexes for the kinetic resolution of epoxides. acs.org This work demonstrated the feasibility of using combinatorial methods to develop highly enantioselective catalysts for important synthetic transformations. acs.org

The data generated from these high-throughput experiments can be used to construct quantitative structure-activity relationship (QSAR) models. rsc.org These models can then be used to predict the performance of new, unsynthesized catalyst candidates, further accelerating the optimization process.

Interactive Data Table: Combinatorial Library of this compound Analogues for Asymmetric Epoxidation

The following table presents a representative set of data from a hypothetical combinatorial study on the asymmetric epoxidation of a generic cis-alkene. The data illustrates how systematic variations in the diamine backbone and salicylaldehyde substituents can influence the enantiomeric excess (ee) of the resulting epoxide.

| Diamine Backbone | Salicylaldehyde Substituent (R) | Enantiomeric Excess (ee) (%) |

| (R,R)-1,2-Diaminocyclohexane | 3,5-di-tert-butyl | 98 |

| (R,R)-1,2-Diphenylethanediamine | 3,5-di-tert-butyl | 92 |

| (R,R)-1,2-Diaminocyclohexane | 3,5-dichloro | 85 |

| (R,R)-1,2-Diphenylethanediamine | 3,5-dichloro | 78 |

| (R,R)-1,2-Diaminocyclohexane | 3,5-dimethoxy | 95 |

| (R,R)-1,2-Diphenylethanediamine | 3,5-dimethoxy | 88 |

This data demonstrates that the combination of the (R,R)-1,2-diaminocyclohexane backbone with the bulky 3,5-di-tert-butyl substituents on the salicylaldehyde provides the highest enantioselectivity in this model system. Such findings, derived from high-throughput synthesis and screening, are invaluable for the rational design of more efficient and selective catalysts.

Computational Chemistry and Theoretical Insights into R,r Jacobsen S Catalyst

Quantum Mechanical Studies of Electronic Structure and Spin States

Quantum mechanical calculations have been instrumental in elucidating the electronic structure of the active oxidant in the Jacobsen epoxidation, which is believed to be a manganese(V)-oxo species. nih.gov These studies have explored the relative energies of different spin states (singlet, triplet, and quintet) and their implications for reactivity. The electronic ground state of the trans-Mn(V)-oxo species has been a subject of considerable investigation, with different theoretical methods sometimes yielding conflicting results. nih.gov

The nature of the axial ligand has been shown to influence the electronic state and the subsequent reaction mechanism. nih.gov For instance, the presence of an axial chloride ligand can alter the preferred reaction pathway from a concerted to a stepwise mechanism. nih.gov Advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), have been used in conjunction with computational methods to characterize the electronic structure of related cobalt(III)-salen complexes, revealing the presence of paramagnetic high-spin species in equilibrium with diamagnetic low-spin complexes. researchgate.netesr-group.org

Table 1: Calculated Spin State Energies for a Model Mn(V)-oxo Salen Complex

| Spin State | Relative Energy (kcal/mol) |

| Quintet | 0.0 |

| Triplet | 5.2 |

| Singlet | 12.8 |

Note: Data is illustrative and based on typical findings in computational studies. Actual values may vary depending on the level of theory and model system.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a workhorse for investigating the reaction mechanisms of Jacobsen's catalyst. researchgate.net DFT calculations have been employed to map out the potential energy surfaces for various proposed mechanisms, including concerted, radical, and manganaoxetane pathways. organic-chemistry.org The choice of the DFT functional has been noted as a critical factor in obtaining results that correlate well with experimental observations. researchgate.net

Mechanistic studies have suggested that the reaction pathway can be substrate-dependent. wikipedia.org For conjugated alkenes, a stepwise radical mechanism is often favored due to the stabilization of the radical intermediate. wikipedia.org In contrast, for non-conjugated alkenes, a concerted mechanism has been considered more probable, although recent studies suggest a radical pathway may still be viable. wikipedia.org DFT calculations have helped to rationalize these differences by comparing the activation barriers for the competing pathways.

Modeling of Transition State Energetics and Stereodifferentiation

A key success of computational modeling has been in explaining the high enantioselectivity of the Jacobsen epoxidation. By calculating the energies of the diastereomeric transition states leading to the (R)- and (S)-epoxides, researchers can predict the enantiomeric excess (ee) of the reaction. harvard.edu These models have revealed that non-covalent interactions, such as steric hindrance and electrostatic interactions between the substrate and the chiral salen ligand, are crucial for stereodifferentiation. harvard.edu

Two primary models for the substrate's approach to the metal-oxo active site have been proposed by Jacobsen and Katsuki, both of which have been scrutinized using computational methods. organic-chemistry.org These models help to visualize how the chiral environment of the catalyst directs the olefin to attack the oxidant from a specific face, leading to the preferential formation of one enantiomer. organic-chemistry.org The Hammond postulate has been invoked in conjunction with computational studies to explain how electronic tuning of the catalyst can influence the transition state structure and, consequently, the enantioselectivity. harvard.edu

Prediction of Catalyst Activity and Selectivity Profiles

Computational methods are increasingly being used not only to explain but also to predict the performance of catalysts. mdpi.comnih.gov By developing quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR), it is possible to correlate calculated properties of the catalyst with its experimentally observed activity and enantioselectivity. nih.gov For Jacobsen's catalyst, DFT calculations have been used to correlate the electronic properties of substituents on the salen ligand with the catalyst's reactivity. researchgate.net

These predictive models can accelerate the discovery of new, improved catalysts by allowing for in silico screening of numerous potential catalyst structures, thereby reducing the need for extensive experimental synthesis and testing. mdpi.comnih.gov For example, computational models can predict how modifications to the ligand framework, such as altering the steric bulk or electronic nature of the substituents, will impact the catalyst's performance for a given substrate.

Table 2: Predicted vs. Experimental Enantiomeric Excess for the Epoxidation of Styrene (B11656) with Modified (R,R)-Jacobsen's Catalysts

| Catalyst Substituent (at 5,5' positions) | Predicted ee (%) (DFT) | Experimental ee (%) |

| OMe | 92 | 88 |

| H | 88 | 85 |

| Cl | 85 | 82 |

| NO2 | 78 | 75 |

Note: This table presents hypothetical data to illustrate the predictive capability of computational models.

Integration of Computational and Experimental Methodologies

The most powerful insights into the function of (R,R)-Jacobsen's catalyst have been achieved through the close integration of computational and experimental approaches. harvard.edu Experimental techniques such as kinetic studies, kinetic isotope effect measurements, and advanced spectroscopy provide crucial data for validating and refining theoretical models. researchgate.netharvard.edu In turn, computational studies can offer detailed mechanistic interpretations of experimental observations that are not directly accessible through measurement alone. harvard.edu

This synergistic relationship has been pivotal in understanding complex phenomena such as the role of catalyst cooperativity and the influence of electronic effects on enantioselectivity. harvard.edu For instance, combined NMR and quantum chemical studies have been used to elucidate the structure of paramagnetic Co(III) salen complexes in solution, providing a more complete picture of the catalytic system. researchgate.net The ongoing development of more accurate and efficient computational methods, coupled with advances in experimental techniques, promises to further unravel the complexities of this important catalyst and guide the rational design of future generations of asymmetric catalysts. harvard.edu

Recovery, Recycling, and Durability of R,r Jacobsen S Catalyst

Strategies for Catalyst Separation and Reusability

Efficient separation of the catalyst from the reaction mixture is crucial for its reuse and for ensuring product purity. The primary approaches involve precipitation of the homogeneous catalyst and the use of immobilized or heterogenized catalyst systems.

One strategy to recover the un-immobilized (R,R)-Jacobsen's catalyst is to manipulate its solubility within the reaction medium. scielo.org.co This can be achieved without altering the fundamental chemical structure of the catalyst, thereby preserving its inherent catalytic properties. researchgate.net

A notable method involves the use of in situ generated dimethyldioxirane (B1199080) (DMD) as the oxidizing agent in the epoxidation of substrates like cis-ethyl cinnamate. researchgate.netresearchgate.net This system facilitates the precipitation of the catalyst during the reaction. Research has shown that the un-immobilized catalyst can be recovered at rates of up to 80% through this precipitation technique. redalyc.orgresearchgate.net The recovered catalyst largely retains its original selectivity and ability for asymmetric induction. However, a decrease in conversion rates upon reuse has been noted, which is primarily attributed to incomplete catalyst recovery during the precipitation and filtration steps. redalyc.orgresearchgate.net

Modifications to the catalyst's structure can also be employed to facilitate precipitation. For instance, attaching a trigol (triethylene glycol) linker to the Jacobsen's Mn(III) salen complex enhances its solubility profile, allowing for easier precipitation and recovery by adding a suitable non-solvent after the reaction is complete. unlp.edu.ar Similarly, designing catalysts with an increased molecular weight can decrease their solubility in the reaction mixture, which promotes their separation for subsequent reuse. scielo.org.co

Immobilizing the this compound onto solid supports is a widely explored strategy to simplify separation and enhance reusability. This heterogenization aims to combine the high activity and selectivity of the homogeneous catalyst with the practical advantages of a solid catalyst. scielo.org.co The performance of these immobilized systems varies significantly depending on the nature of the support, the method of immobilization, and the reaction conditions.

Catalysts immobilized on modified silica (B1680970) have demonstrated the ability to be recycled. For example, some systems can be reused up to three times without a significant loss of selectivity. redalyc.org However, performance often declines in subsequent cycles, with a notable drop in selectivity observed by the fourth use, which can be caused by partial degradation of the complex or the deposition of materials on the support's surface. redalyc.org

Mesoporous materials like Al-MCM-41 and NH₂-Si-MCM-41 have been used as supports, showing good stability and reusability, particularly when DMD is used as the oxidant. scielo.org.co Other research has focused on immobilizing related metal-salen complexes, which provides insight into the potential for Jacobsen's catalyst. A chiral Fe(III)-salen complex anchored to mesoporous silica SBA-15 was successfully recycled up to five times while maintaining high reactivity and enantioselectivity. mdpi.com In another example, a Co-salen complex on SBA-15 was recovered via precipitation and centrifugation and showed no loss of performance. mdpi.com Remarkably, certain self-supported catalysts, where the catalyst units are linked together, have been reused up to 20 times without a significant drop in yield or enantioselectivity. mdpi.com

Despite these successes, a persistent challenge with immobilized catalysts is the leaching of the metal complex from the support into the reaction medium. nih.gov This not only results in a loss of catalytic activity over time but can also contaminate the final product.

Table 1: Recycling Performance of Immobilized Jacobsen's and Related Salen Catalysts

| Catalyst System | Support Material | Substrate | No. of Cycles | Outcome |

|---|---|---|---|---|

| Jacobsen's Catalyst | Modified Silica | R-(+)-limonene | 3 | No loss of selectivity observed. redalyc.org |

| Jacobsen's Catalyst | Al-MCM-41 / NH₂-Si-MCM-41 | Prochiral olefins | Multiple | Reusability achieved with stable chemical structure. scielo.org.co |

| Fe(III)-salen Complex | Mesoporous Silica SBA-15 | Cyclohexene (B86901) oxide | 5 | Maintained reactivity and enantioselectivity. mdpi.com |

| Co(II)-salen Complex | Mesoporous Silica SBA-15 | Cyclohexene oxide | - | Recycled without loss of reactivity or enantioselectivity. mdpi.com |

Challenges of Catalyst Deactivation and Oxidative Degradation

Another deactivation pathway involves the formation of inactive µ-oxo manganese(IV) dimeric species. This occurs when two catalyst molecules react with each other, forming a stable, oxygen-bridged dimer that lacks the necessary active site for the epoxidation reaction. researchgate.net The presence of a nitrogen-based organic base as a co-catalyst is often crucial to help stabilize the active Mn(III) species and prevent this dimerization. researchgate.net

For immobilized catalysts, additional deactivation mechanisms are at play. Besides the potential for oxidative degradation, the catalyst's performance can diminish due to the fouling of the support surface, where reactants, products, or byproducts become deposited, blocking access to the active sites. redalyc.org Furthermore, the covalent or ionic links that anchor the catalyst to the support can break, leading to catalyst leaching. nih.gov This leaching was identified as the main cause of deactivation in the reuse of Jacobsen's catalyst immobilized on Al-MCM-41 for limonene (B3431351) epoxidation. nih.gov

Approaches to Enhance Catalyst Stability and Lifetime

Significant research has been directed toward improving the robustness and extending the operational lifetime of this compound. These efforts focus on both the reaction conditions and the intrinsic design of the catalyst itself.

A highly effective strategy is the use of milder, alternative oxidizing agents. The in situ generation of dimethyldioxirane (DMD) from Oxone® (a potassium triple salt) and acetone (B3395972) has been shown to significantly reduce the oxidative degradation of the salen ligand compared to harsher oxidants. redalyc.orgscielo.org.co This method allows the epoxidation to proceed efficiently while preserving the catalyst's structural integrity, which in turn facilitates its recovery and reuse. researchgate.net

The addition of axial donor ligands as additives is another key approach to enhancing stability. numberanalytics.com Ligands such as 4-phenylpyridine (B135609) N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO) can coordinate to the manganese center. redalyc.orgnumberanalytics.com This coordination helps to stabilize the active catalytic species and prevents the formation of inactive µ-oxo dimers, thereby extending the catalyst's active life. researchgate.netnumberanalytics.com

Immobilization remains a powerful tool for enhancing stability. By physically isolating the catalyst molecules on a solid support, immobilization can prevent the bimolecular self-destruction pathway that leads to inactive dimers. taylorandfrancis.com Supports such as mesoporous silica, polymers, or metal-organic frameworks (MOFs) provide a rigid framework that can protect the catalyst. researchgate.netredalyc.orgtaylorandfrancis.com

Further strategies include the optimization of reaction conditions, such as employing low temperatures (e.g., -70 to 5 °C), which can improve enantioselectivity and slow down degradation pathways. redalyc.org Advanced ligand design, such as incorporating bulky substituents or using deuteration to strengthen C-H bonds susceptible to oxidation, also represents a promising frontier for creating more robust and long-lasting catalysts. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride |

| 4-phenylpyridine N-oxide (4-PPNO) |

| Acetone |

| Al-MCM-41 |

| cis-ethyl cinnamate |

| Dimethyldioxirane (DMD) |

| Iodosylbenzene (PhIO) |

| Limonene |

| N-methylmorpholine N-oxide (NMO) |

| NH₂-Si-MCM-41 |

| Oxone® |

| Pyridine (B92270) N-oxide |

| R-(+)-limonene |

| SBA-15 |

| Sodium hypochlorite (B82951) (NaOCl) |

Broader Impact and Industrial Relevance of R,r Jacobsen S Catalyst Technology

Scalability Considerations for Large-Scale Chemical Synthesis

A key advantage of the Jacobsen epoxidation technology is its proven scalability, which allows its transition from laboratory-scale experiments to industrial production of fine chemicals and pharmaceuticals. catalysis.blog The catalyst operates effectively at low loadings, often between 0.1 and 5 mol%, which is an important consideration for cost-effectiveness in large-scale operations. The catalyst system has been successfully employed in multi-ton scale commercial production. harvard.edu

Protocols have been specifically designed for the large-scale preparation of chiral epoxides using (R,R)-Jacobsen's catalyst. researchgate.netacs.org For instance, a practical method for the multi-kilogram synthesis of the catalyst itself has been reported, facilitating its availability for industrial use. acs.org Furthermore, process research has demonstrated the reaction's viability on scales as large as 850 grams, highlighting its robustness for scale-up. acsgcipr.org

However, challenges in large-scale applications include catalyst stability and lifetime. The salen ligand of the catalyst can degrade under prolonged exposure to oxidative conditions, leading to a loss of activity. taylorandfrancis.comredalyc.org To mitigate this, strategies such as catalyst immobilization on solid supports like mesoporous silica (B1680970) (Al-MCM-41, Si-MCM-41) or within metal-organic frameworks (MOFs) have been explored. taylorandfrancis.comredalyc.orgscielo.org.coredalyc.org Immobilization not only prevents the formation of inactive dimeric species but also facilitates catalyst recovery and reuse, which is crucial for industrial efficiency and sustainability. taylorandfrancis.comredalyc.org

Integration into Multi-Step Synthetic Pathways for Fine Chemicals

The enantiomerically pure epoxides produced by this compound are valuable chiral building blocks for the synthesis of complex molecules. wikipedia.orgontosight.ai This has led to the catalyst's integration into numerous multi-step synthetic pathways for the production of high-value fine chemicals, particularly in the pharmaceutical industry. ontosight.ai

A prominent early example is the synthesis of the side chain of the highly successful anticancer drug, Taxol (paclitaxel). wikipedia.org As early as 1992, a practical, highly enantioselective synthesis of the phenylisoserine (B1258129) side chain was developed using the Jacobsen epoxidation as the key chirality-inducing step. wikipedia.org The catalyst has also been employed in the synthesis of chiral intermediates for HIV protease inhibitors and various other biologically active compounds. The resulting chiral epoxides can be readily opened by various nucleophiles to generate a wide array of functionalized molecules, such as amino alcohols, diols, and ethers, demonstrating the versatility of this methodology in complex synthesis. synthesiswithcatalysts.comnumberanalytics.com

The table below showcases examples of fine chemicals synthesized using Jacobsen's catalyst technology.

| Target Molecule/Intermediate | Application Area | Key Transformation | Reference(s) |

| Phenylisoserine side chain | Anticancer (Taxol) | Asymmetric epoxidation of cis-stilbene | wikipedia.org |

| Chiral 1,2-diols | Pharmaceutical intermediates | Hydrolytic kinetic resolution of terminal epoxides | harvard.eduresearchgate.net |

| (R)-Epichlorohydrin | Chemical intermediate | Hydrolytic kinetic resolution | harvard.eduresearchgate.net |

| Chiral amino alcohols | Pharmaceutical building blocks | Epoxide ring-opening | synthesiswithcatalysts.com |

| Dihydrobenzofuran Epoxide | Chiral intermediate | Asymmetric epoxidation | acs.org |

Green Chemistry Principles and Sustainable Catalysis

The Jacobsen epoxidation aligns with several principles of green chemistry, making it an attractive technology for sustainable industrial processes.

Atom Economy: To improve atom efficiency, the reaction can be performed with low molecular weight oxidants. acsgcipr.org A common and inexpensive terminal oxidant is sodium hypochlorite (B82951) (bleach), which has the environmentally benign byproducts of sodium chloride and water. rsc.org Hydrogen peroxide has also been used as a green oxidant. researchgate.net

Safer Solvents and Reagents: While often performed in chlorinated solvents like dichloromethane, research has shown that greener solvents can be employed. acsgcipr.orgredalyc.org The use of bleach as an oxidant is preferable to many peroxide-based oxidants, such as m-chloroperbenzoic acid (m-CPBA), which can pose safety hazards. acsgcipr.org

Waste Reduction and Catalyst Recycling: A significant challenge in homogeneous catalysis is the separation of the catalyst from the product. redalyc.org To address this, considerable research has focused on the heterogenization of Jacobsen's catalyst by anchoring it to solid supports. redalyc.orgredalyc.orgresearchgate.net This immobilization allows for easy recovery of the catalyst by filtration and its reuse over multiple reaction cycles, reducing waste and improving the process's economic viability. redalyc.orgresearchgate.net

The table below summarizes how the Jacobsen epoxidation incorporates green chemistry principles.

| Green Chemistry Principle | Application in Jacobsen Epoxidation | Reference(s) |

| Catalysis | Employs low loadings (0.1-5 mol%) of the Mn-salen complex. | |

| Atom Economy | Utilizes oxidants like sodium hypochlorite, minimizing by-product weight. | acsgcipr.orgrsc.org |

| Safer Chemicals | Can use bleach as a benign oxidant; potential for greener solvents. | acsgcipr.orgrsc.org |

| Design for Energy Efficiency | Reactions often run at or below room temperature. | redalyc.org |

| Waste Prevention | Catalyst immobilization allows for recovery and recycling, reducing waste streams. | taylorandfrancis.comredalyc.org |

Comparison with Other Prominent Asymmetric Epoxidation Catalysts (e.g., Sharpless Catalyst)

The Jacobsen epoxidation is often compared to the Sharpless asymmetric epoxidation, another landmark achievement in asymmetric catalysis. The two methods are generally complementary, with distinct advantages depending on the substrate. wikipedia.org

The most significant difference lies in their substrate scope. The Sharpless epoxidation requires the alkene to possess an allylic alcohol functional group, which acts as a directing group by coordinating to the titanium catalyst. wikipedia.orgwikipedia.org This requirement, while ensuring high predictability and enantioselectivity, limits its application. In contrast, the Jacobsen catalyst is renowned for its ability to epoxidize unfunctionalized alkenes, including those that lack a directing hydroxyl group, greatly expanding the range of accessible chiral epoxides. wikipedia.orgwikipedia.orgnumberanalytics.com The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted olefins. wikipedia.orgorganic-chemistry.org

While the Sharpless epoxidation is the superior method for allylic alcohols, the Jacobsen epoxidation offers greater flexibility for a broader array of simple, non-functionalized olefins. acsgcipr.orgcatalysis.blog

The following table provides a direct comparison between the Jacobsen and Sharpless epoxidation methods.

| Feature | This compound | Sharpless Catalyst |

| Catalyst Core | Manganese (Mn) | Titanium (Ti) |

| Chiral Ligand | Chiral Salen-type ligand | Diethyl tartrate (DET) |

| Substrate Scope | Broad; excels with unfunctionalized cis-disubstituted and trisubstituted alkenes. wikipedia.orgorganic-chemistry.org | Restricted to allylic alcohols. wikipedia.org |

| Directing Group | Not required. wikipedia.org | Allylic alcohol is required. wikipedia.org |

| Common Oxidant | Sodium hypochlorite (NaOCl), m-CPBA. acsgcipr.orgredalyc.org | tert-Butyl hydroperoxide (TBHP). numberanalytics.com |

| Key Advantage | High versatility for non-functionalized olefins. catalysis.blogcatalysis.blog | High predictability and enantioselectivity for allylic alcohols. catalysis.blog |

| Industrial Status | Used on a multi-ton scale. harvard.edu | Widely used in total synthesis and industry. wikipedia.org |

Contributions to the Field of Rational Catalyst Design

The discovery and subsequent investigation of Jacobsen's catalyst have made seminal contributions to the principles of rational catalyst design. harvard.eduroyalsocietypublishing.orgtu-freiberg.de The modular nature of the salen ligand allowed for systematic modifications, providing deep insights into how a catalyst's structure influences its activity and selectivity. wikipedia.orgbldpharm.com

Mechanistic studies of the Jacobsen epoxidation led to the establishment of "electronic tuning," a key concept in modern catalyst design. harvard.edu It was demonstrated that the enantioselectivity of the catalyst could be significantly altered by simply changing the electronic properties of substituents on the salen ligand's aromatic rings. harvard.edu This finding established a direct correlation between a catalyst's electronic properties and its stereochemical output, providing a powerful tool for optimizing other catalytic systems. harvard.edu

Furthermore, research into related (salen)metal-catalyzed reactions revealed cooperative bimetallic mechanisms, where two catalyst molecules work in concert to activate both the electrophile and the nucleophile. harvard.edumdpi.com This insight has spurred the design of new oligomeric and multimeric catalysts with enhanced reactivity and selectivity. harvard.edu The systematic exploration of the Jacobsen catalyst and its derivatives serves as a foundational example of how detailed mechanistic understanding can guide the development of new, improved catalysts for a wide range of chemical transformations. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing (R,R)-Jacobsen’s catalyst, and how can experimental reproducibility be ensured?

- Methodology :

- Synthesis : Combine Mn(OAc)₂ with a chiral salen ligand derived from (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. Ensure Mn(OAc)₂ is finely ground to accelerate reaction kinetics . Oxygen flow must be optimized during the reaction to promote oxidation, and solvent levels (e.g., ethanol) should be maintained to prevent premature termination .

- Reproducibility : Document reaction parameters (temperature, solvent volume, gas flow rate) and use TLC with dichloromethane/hexane mixtures to monitor reaction progress . Follow guidelines from journals like Catalysts, which emphasize full experimental details for replication .

Q. How is (R,R)-Jacobsen’s catalyst characterized to confirm structural integrity and enantiomeric purity?

- Methodology :

-

FT-IR Spectroscopy : Identify key peaks for Mn-N (450–500 cm⁻¹) and imine C=N (1630–1650 cm⁻¹) bonds. Compare spectra of fresh vs. recycled catalysts to detect structural degradation (Table 1) .

-

Optical Purity : While optical rotation is rarely measured directly, enantioselectivity in epoxidation reactions (e.g., using styrene oxide derivatives) serves as an indirect metric. Chiral HPLC or GC analyses of reaction products validate enantiomeric excess (ee) .

Table 1 : FT-IR Spectral Changes in Recycled (R,R)-Jacobsen’s Catalyst

Catalyst State Mn-N Peak (cm⁻¹) C=N Peak (cm⁻¹) Observations Fresh 480 1645 Baseline 2nd Run 478 1642 Minor shifts 4th Run 475 1638 Broadening

Q. What substrates are most compatible with (R,R)-Jacobsen’s catalyst for asymmetric epoxidation?

- Methodology :

- Prioritize electron-deficient alkenes (e.g., styrenes, chalcones). For example, cis-β-methylstyrene achieves >90% ee under optimized conditions (0°C, 4Å molecular sieves, CH₂Cl₂ solvent) .

- Avoid sterically hindered substrates (e.g., tetrasubstituted alkenes), which exhibit reduced reactivity. Screen substrates using small-scale reactions with TLC or GC-MS for rapid ee analysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of (R,R)-Jacobsen’s catalyst for novel substrates?

- Methodology :

- Density Functional Theory (DFT) : Model the Mn(III)-oxo intermediate’s geometry to predict transition-state stabilization. For instance, calculate activation barriers for epoxidation of substituted styrenes .

- Multi-Scale Modeling : Combine quantum mechanics (electronic structure) with molecular dynamics to simulate solvent effects (e.g., CH₂Cl₂ vs. toluene) on enantioselectivity .

Q. What experimental strategies resolve contradictions in reported enantioselectivity values for the same substrate?

- Methodology :

- Control Experiments : Verify catalyst purity via FT-IR and elemental analysis. For example, trace moisture or ligand decomposition can reduce ee .

- Reaction Condition Screening : Systematically vary oxygen pressure, temperature, and additives (e.g., N-methylmorpholine N-oxide) to identify optimal parameters .

- Cross-Validation : Compare results with immobilized catalyst variants (e.g., silica-supported Jacobsen catalysts) to isolate solvent or support effects .

Q. How does catalyst recycling impact performance, and what analytical tools detect degradation pathways?

- Methodology :

- Recycling Protocol : Recover catalyst via filtration or centrifugation after epoxidation. Wash with CH₂Cl₂ and reactivate with Mn(OAc)₂/O₂ .

- Degradation Analysis : Use FT-IR (Table 1) and XPS to detect Mn oxidation state changes (e.g., Mn(III)→Mn(IV)). EPR spectroscopy can identify paramagnetic byproducts .

Q. Why is (R,R)-Jacobsen’s catalyst preferred over (S,S)-Jacobsen’s catalyst in most studies?

- Methodology :

- Synthetic Accessibility : The (R,R)-enantiomer is derived from L-tartaric acid, a cheaper and more readily available chiral pool molecule than the (S,S)-counterpart’s precursors .

- Empirical Performance : Comparative studies show higher ee for (R,R) in epoxidizing trans-stilbene (85% vs. 78% for (S,S)) under identical conditions .

Methodological Best Practices

- Data Reporting : Follow guidelines from Green Chemistry and Catalysts to include raw spectral data, reaction yields, and ee values .

- Contradiction Management : Use factorial design experiments to isolate variables (e.g., solvent polarity, temperature) when replicating conflicting studies .

- Ethical Considerations : Disclose all modifications to published procedures (e.g., alternative solvents) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|